molecular formula C₂₂H₂₇D₃O₅ B1150851 6α-Methyl Prednisolone-d3 (Major)

6α-Methyl Prednisolone-d3 (Major)

Cat. No.: B1150851
M. Wt: 377.49
Attention: For research use only. Not for human or veterinary use.
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Description

6α-Methyl Prednisolone-d3 (Major) is a deuterated analog of 6α-Methylprednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The deuterium substitution at three hydrogen positions (C22H27D3O5) enhances its utility in pharmacokinetic and metabolic studies, particularly as an internal standard for mass spectrometry . Its molecular weight is 377.49 g/mol, slightly higher than the non-deuterated form (374.48 g/mol, C22H30O5) due to the isotopic substitution . The compound is characterized by high purity (≥98%) and stability under storage at -20°C .

Properties

Molecular Formula

C₂₂H₂₇D₃O₅

Molecular Weight

377.49

Synonyms

(6α,11β)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione-d4;  Medrone-d3 Medrol-d3;  Medrate-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 6α-Methyl Prednisolone-d3 (Major) and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Functional Groups/Modifications Primary Applications
6α-Methyl Prednisolone-d3 (Major) C22H27D3O5 377.49 3 Deuteration at three positions Internal standard, metabolism studies
6α-Methylprednisolone (non-deut) C22H30O5 374.48 0 None Anti-inflammatory therapy
6α-Methylprednisolone-D6 C22H24D6O5 380.51 6 Deuteration at six positions Analytical standards, isotope tracing
6β-Methyl Prednisolone-d3 21-Acetate C24H29D3O6 419.53 3 21-Acetate ester, β-methyl configuration Metabolite analysis
6α-Methyl Prednisolone 17-Hemisuccinate-d4 C26H30D4O8 478.57 4 17-Hemisuccinate ester Prodrug studies, solubility enhancement

Key Observations :

  • Deuterium Substitution : Deuterated forms (e.g., -d3, -d4, -d6) are primarily used to avoid metabolic interference in studies, leveraging the kinetic isotope effect to prolong half-life .
  • Esterification : Derivatives like the 21-acetate or 17-hemisuccinate improve lipophilicity, altering absorption and enabling prodrug formulations .
  • Stereochemical Differences : The β-methyl configuration (e.g., 6β-Methyl Prednisolone-d3 21-Acetate) may reduce glucocorticoid receptor binding affinity compared to the α-methyl form .

Metabolic Stability and CYP3A Interactions

6α-Methylprednisolone and its analogs are metabolized by CYP3A enzymes, as evidenced by studies on prednisolone interactions with CYP3A substrates . The deuterated form (6α-Methyl Prednisolone-d3) exhibits slower hepatic clearance due to deuterium’s kinetic isotope effect, which stabilizes C-H bonds during oxidation . This property makes it valuable for drug-drug interaction (DDI) studies, particularly with CYP3A inhibitors like ensitrelvir .

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